![molecular formula C11H18O4 B3244961 methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 164576-44-7](/img/structure/B3244961.png)
methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate
Overview
Description
Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of dioxane, which is a six-membered organic ring that contains two oxygen atoms. Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mechanism of Action
The mechanism of action of methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is not fully understood. However, it is believed to act as a nucleophile in various organic reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
Methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate has not been studied extensively for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and is relatively safe for use in lab experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate in lab experiments is its high purity and high yield. This compound is also relatively easy to synthesize using various methods. However, one of the limitations is its limited use in biological systems due to its low solubility in water.
Future Directions
There are several future directions for the use of methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate. One of the most significant directions is its use in the synthesis of new pharmaceuticals and natural products. It can also be used as a chiral auxiliary in asymmetric synthesis. Further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, new methods for synthesizing this compound should be explored to improve its yield and purity.
Conclusion:
In conclusion, methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific fields.
Scientific Research Applications
Methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a starting material for the synthesis of various other compounds. It has also been used as a chiral building block in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
methyl 2-[(4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-8-6-9(7-10(12)13-4)15-11(2,3)14-8/h5,8-9H,1,6-7H2,2-4H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPJCBLQMNTXJM-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=C)CC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)C=C)CC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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